2-Bromo-5-fluorobenzo[b]furan-3(2H)-one
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Overview
Description
2-Bromo-5-fluorobenzo[b]furan-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine substituents on the benzofuran ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one can be achieved through various synthetic routes. One common method involves the halogenation of a benzofuran precursor. For instance, starting with 5-fluorobenzofuran, bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position.
Another approach involves the cyclization of a suitable precursor. For example, a 2-bromo-5-fluorophenol can undergo cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorobenzo[b]furan-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the furan ring or remove halogen substituents.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include 2-azido-5-fluorobenzo[b]furan-3(2H)-one or 2-thiocyanato-5-fluorobenzo[b]furan-3(2H)-one.
Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.
Reduction: Products include reduced forms of the benzofuran ring or dehalogenated derivatives.
Scientific Research Applications
2-Bromo-5-fluorobenzo[b]furan-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzofuran: Lacks the ketone group at the 3-position.
2-Chloro-5-fluorobenzo[b]furan-3(2H)-one: Contains chlorine instead of bromine.
2-Bromo-5-chlorobenzo[b]furan-3(2H)-one: Contains chlorine instead of fluorine.
Uniqueness
2-Bromo-5-fluorobenzo[b]furan-3(2H)-one is unique due to the combination of bromine and fluorine substituents, which can significantly influence its reactivity and biological activity. The presence of both halogens can enhance its electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-5-fluoro-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2/c9-8-7(11)5-3-4(10)1-2-6(5)12-8/h1-3,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMXWFHXQBHTNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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